N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride
Description
N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride is a pyridazine derivative featuring a chlorine atom at the 6-position and a 2-aminoethylamine substituent at the 3-position of the heterocyclic ring, with the amine group protonated as a hydrochloride salt. The compound’s primary amine group enhances solubility in polar solvents, while the pyridazine core enables π-π stacking and hydrogen-bonding interactions .
Properties
IUPAC Name |
N'-(6-chloropyridazin-3-yl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4.ClH/c7-5-1-2-6(11-10-5)9-4-3-8;/h1-2H,3-4,8H2,(H,9,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLJAJCCSLSGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCCN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The direct substitution of 3,6-dichloropyridazine with ethylenediamine proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-deficient pyridazine ring facilitates attack by the amine nucleophile at the 3-position, leaving the 6-chloro group intact. Critical parameters include:
Example Protocol:
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Combine 3,6-dichloropyridazine (1 eq), ethylenediamine (1.2 eq), and acetonitrile.
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Heat at 80°C for 12 hours under nitrogen.
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Cool, filter, and wash with cold ethanol to isolate the free base.
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Treat with HCl gas in tetrahydrofuran to form the hydrochloride salt (yield: 78–85%).
Protection-Deprotection Strategy via Phthalimide Intermediates
Phthalimide Protection of Ethylenediamine
To enhance regioselectivity, one amine group of ethylenediamine is protected using phthalic anhydride:
Substitution and Deprotection
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React N-(2-phthalimidoethyl)amine with 3,6-dichloropyridazine (1:1.1 ratio) in acetonitrile at 100°C for 8 hours.
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Deprotect the phthalimide group using hydrazine hydrate in methanol (3 eq, reflux, 4 hours).
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Acidify with HCl to precipitate the hydrochloride salt (overall yield: 68–72%).
Comparative Analysis of Synthetic Routes
| Parameter | Direct Substitution | Protection-Deprotection |
|---|---|---|
| Steps | 2 | 4 |
| Yield | 78–85% | 68–72% |
| Regioselectivity | Moderate | High |
| Purification Complexity | Low | High |
The direct method offers simplicity and higher yields but risks disubstitution. The protection-deprotection route improves selectivity at the cost of additional steps.
Reaction Condition Optimization
Solvent Effects
Acidification and Salt Formation
Hydrochloride formation is achieved by bubbling HCl gas into the free base dissolved in THF or ethanol. Excess HCl is avoided to prevent decomposition.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial Scalability and Challenges
Scalability hinges on optimizing solvent recovery and minimizing waste. The direct substitution method is preferable for large-scale production due to fewer steps, though continuous flow systems may improve selectivity. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-(2-aminoethyl)-6-chloropyridazin-3-amine oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing complex organic molecules and heterocycles, facilitating the development of new materials and compounds.
Biology
- Biochemical Probes : Investigated for its potential to interact with biological systems, it aids in studying enzyme interactions and cellular processes.
Medicine
- Therapeutic Potential : Research has highlighted its anticancer and antimicrobial properties. Studies suggest that it may inhibit specific pathways involved in cancer cell proliferation and microbial growth.
Industry
- Advanced Materials Development : Used in the creation of nanomaterials and drug delivery systems, enhancing the efficacy of therapeutic agents through targeted delivery methods.
Case Studies
- Anticancer Activity : A study demonstrated that N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis through caspase activation pathways.
- Antimicrobial Effects : Research indicated that this compound showed significant inhibition against bacterial strains, suggesting its potential as a new antimicrobial agent.
- Biochemical Probing : In experiments involving enzyme inhibition, the compound was effective in modulating the activity of specific enzymes linked to metabolic pathways, providing insights into its role as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Ring
a) 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol (CAS 54121-11-8)
- Structure: Contains a methylaminoethanol side chain instead of a primary aminoethyl group.
- Key Differences : The methyl group reduces basicity, and the hydroxyl group increases hydrophilicity. However, the branched structure may hinder steric accessibility in binding applications. Similarity score: 0.92 .
b) 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine
- Structure : Substituted with a 2-methoxyphenyl group at the 3-position.
- Key Differences: The aromatic methoxyphenyl group enhances lipophilicity and π-π interactions but reduces water solubility. This compound is more suited for hydrophobic environments compared to the target’s hydrophilic aminoethyl chain .
c) 6-Chloro-N-(2-thienylmethyl)pyridazin-3-amine (CAS 1094673-26-3)
- Structure : Features a thienylmethyl group, introducing a sulfur atom into the substituent.
- The thienyl group’s aromaticity may enhance binding to sulfur-rich biological targets .
d) N-Methyl-6-morpholinopyridazin-3-amine (CAS 61472-02-4)
- Structure : Includes a morpholine ring (a cyclic ether with a secondary amine).
- Key Differences: The morpholine group offers conformational rigidity and moderate basicity. This structure may improve blood-brain barrier penetration compared to the target’s flexible aminoethyl chain .
Pharmacological and Physicochemical Properties
Biological Activity
N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 132.58 g/mol
- CAS Number : 1170048-20-0
- Melting Point : 210 °C
Research indicates that this compound may interact with various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and gene expression. Its structure allows it to participate in hydrogen bonding and π-stacking interactions, which are critical for binding to nucleic acids and proteins.
Biological Activity
- Antiviral Activity :
- Cytotoxicity :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A series of analogs have been synthesized to explore the SAR:
| Compound | Modification | EC50 (μM) | Maximal Activity (%) |
|---|---|---|---|
| A | None | 5 | 90 |
| B | Methyl group | 10 | 85 |
| C | Ethyl group | 15 | 80 |
These modifications suggest that while certain groups enhance activity, others may reduce efficacy, highlighting the importance of careful chemical design in drug development.
Case Studies
- HIV Replication Inhibition :
- Cancer Cell Apoptosis :
Q & A
Q. What are the recommended synthetic routes for N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 6-chloro position of the pyridazine ring using 2-aminoethylamine. Key parameters include:
- Temperature : 60–80°C to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalyst : Base catalysts like triethylamine neutralize HCl byproducts .
Post-synthesis purification involves column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization from ethanol .
Q. How can the solubility of this compound be experimentally determined, and what thermodynamic models apply?
- Methodological Answer : Use a synthetic method to measure solubility across solvents (e.g., methanol, DMF) at 298.15–343.55 K. Key steps:
- Equipment : Shake-flask method with UV-Vis spectroscopy for quantification .
- Modeling : Correlate data using the modified Apelblat equation () or λh equation () .
Example solubility in methanol: 12.7 mg/mL at 298 K, increasing to 34.2 mg/mL at 343 K .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., pyridazine ring protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS detects [M+H]+ ions (e.g., m/z 231.1 for C₆H₁₀ClN₄·HCl) .
- X-ray Crystallography : Resolves bond angles (e.g., C-Cl bond length ~1.73 Å) and crystal packing .
Advanced Research Questions
Q. How does the chlorine substituent influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The 6-chloro group facilitates Suzuki-Miyaura coupling with aryl boronic acids. Experimental design:
- Catalyst : Pd(PPh₃)₄ (2 mol%) in THF/water (3:1) at 80°C .
- Monitoring : TLC (hexane/ethyl acetate) tracks displacement progress.
Comparative studies show chloro derivatives exhibit higher electrophilicity than methyl or methoxy analogs (reactivity order: Cl > Br > OMe) .
Q. What biological targets or pathways are hypothesized for this compound, and how can interaction mechanisms be validated?
- Methodological Answer : Structural analogs (e.g., pyridazine-based amines) target serotonin receptors (5-HT₃) or kinases. Validation strategies:
Q. How do structural modifications (e.g., replacing ethylamine with bulkier groups) affect thermal stability?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Key findings:
- Decomposition Onset : ~220°C for the parent compound vs. ~190°C for bulkier analogs .
- Stability Correlation : Linear regression of TGA data vs. substituent steric parameters (e.g., Taft Es values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
